molecular formula C25H19N5O B277682 (4E)-4-benzylidene-9-phenyl-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,13,16-pentaen-11-one

(4E)-4-benzylidene-9-phenyl-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,13,16-pentaen-11-one

Cat. No.: B277682
M. Wt: 405.5 g/mol
InChI Key: IKRHPFHQZQWRQK-NBVRZTHBSA-N
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Description

10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one typically involves multi-step reactions. One common method includes the condensation of appropriate benzylidene and phenyl derivatives with triazolo-pyrimido-quinoline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylidene and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have significant biological activities.

Scientific Research Applications

10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular pathways, leading to changes in cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine: Similar structure but different ring fusion, leading to distinct biological activities.

    6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-b]quinolin-5(1H)-one: Lacks the benzylidene group, resulting in different chemical reactivity and applications.

Uniqueness

10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C25H19N5O

Molecular Weight

405.5 g/mol

IUPAC Name

(4E)-4-benzylidene-9-phenyl-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,13,16-pentaen-11-one

InChI

InChI=1S/C25H19N5O/c31-24-21-20(17-10-5-2-6-11-17)19-13-7-12-18(14-16-8-3-1-4-9-16)22(19)27-23(21)28-25-29-26-15-30(24)25/h1-6,8-11,14-15H,7,12-13H2,(H,27,28,29)/b18-14+

InChI Key

IKRHPFHQZQWRQK-NBVRZTHBSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C3=NC4=C(C(=C3C1)C5=CC=CC=C5)C(=O)N6C=NNC6=N4

SMILES

C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=C4C(=N3)N=C5NN=CN5C4=O)C6=CC=CC=C6

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C3=NC4=C(C(=C3C1)C5=CC=CC=C5)C(=O)N6C=NNC6=N4

Origin of Product

United States

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